(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate
Description
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c22-19(28-13-14-3-7-16(8-4-14)21(23)24)15-5-9-18(10-6-15)29(25,26)20-12-17-2-1-11-27-17/h3-10,17,20H,1-2,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRWNBGAFFIRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate typically involves multiple steps. One common method includes the esterification of 4-nitrophenylmethanol with 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The ester and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or hydrazine (N2H4) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates and sulfamides.
Scientific Research Applications
(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Possible applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and sulfamoyl groups. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Target Compound vs. Methyl 4-(N-(4-Methoxybenzyl)sulfamoyl)benzoate (1i, )
- Sulfamoyl Substituent: Target: Oxolan-2-ylmethyl group (oxygen-containing cyclic ether). Compound 1i: 4-Methoxybenzyl (aromatic with methoxy substituent).
- Ester Group: Target: 4-Nitrophenylmethyl (electron-withdrawing nitro group). Compound 1i: Methyl (simple alkyl ester).
Target Compound vs. Rizatriptan Benzoate ()
- Ester Group :
Target Compound vs. Quinoline Derivatives (C1–C7, )
- Backbone: Target: Benzoate-sulfamoyl scaffold. C1–C7: Quinoline-piperazine-benzoate systems. Impact: The piperazine linker in C1–C7 introduces basicity and flexibility, whereas the sulfamoyl group in the target may confer hydrogen-bonding interactions .
Analytical Data
- NMR Spectroscopy :
- HRMS : Critical for confirming molecular mass and purity, as demonstrated for compounds in and .
Physicochemical and Functional Properties
Key Research Findings and Data Tables
Table 2: Functional Group Impact on Properties
Biological Activity
The compound (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula, which features a nitrophenyl group, a sulfamoyl moiety, and an oxolan ring. Understanding its structure is crucial for elucidating its biological interactions.
Molecular Formula
- C : 16
- H : 18
- N : 4
- O : 5
- S : 1
Research indicates that compounds similar to This compound exhibit significant interactions with various biological targets, particularly in cancer treatment. The sulfamoyl group is known to enhance affinity towards carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors .
Anticancer Properties
Studies have shown that benzoate derivatives can inhibit tumor growth by selectively targeting CAIX, leading to decreased acidity in the tumor microenvironment and inhibiting metastatic processes . The binding affinity of related compounds has been measured, with some exhibiting dissociation constants as low as for CAIX .
Case Studies
- Inhibition of Carbonic Anhydrases :
- Fluorescent Thermal Shift Assay :
Pharmacological Implications
The biological activity of this compound suggests it may serve as a lead compound for the development of new anticancer agents. Its ability to selectively inhibit CAIX could help mitigate side effects associated with broader-spectrum inhibitors.
Binding Affinities of Related Compounds
| Compound | Kd (nM) | Selectivity Ratio (CAIX/Other) |
|---|---|---|
| Compound A | 0.12 | >100 |
| Compound B | 0.25 | 50 |
| Compound C | 0.55 | 20 |
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth of CAIX-expressing tumors |
| Enzyme Inhibition | High affinity for carbonic anhydrases |
| Selectivity | Significant selectivity over other CA isozymes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate, and how can reaction conditions be optimized?
- Methodological Answer :
- Multi-step synthesis : Begin with sulfamoyl group introduction via coupling reactions (e.g., sulfamoylation of benzoate precursors using sulfamoyl chlorides). Follow with oxolane-methyl group attachment via nucleophilic substitution .
- Condition Optimization :
- Temperature : Maintain 0–5°C during sulfamoylation to minimize side reactions.
- pH Control : Use buffered conditions (pH 7–8) for amide bond formation to enhance yield .
- Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection) to track intermediate purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm sulfamoyl (-SO₂NH-) and oxolane-methyl linkages (e.g., δ 3.5–4.0 ppm for oxolane protons) .
- IR : Detect sulfonamide (1320–1160 cm⁻¹, S=O stretching) and ester carbonyl (1720 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₉N₂O₇S) .
Q. How can researchers screen this compound for biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of target enzymes (e.g., proteases or kinases) at varying concentrations (1–100 µM) .
- Antimicrobial Testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic scalability be improved without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for sulfamoylation steps to enhance mixing and reduce reaction time .
- Purification : Use automated flash chromatography (gradient elution) or recrystallization (ethanol/water) for high-purity batches (>98%) .
- Catalysis : Optimize Pd-mediated coupling reactions with ligand screening (e.g., Xantphos for Buchwald-Hartwig amination) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Functional Group Modulation : Synthesize analogs by replacing oxolane with tetrahydrofuran or altering sulfamoyl substituents. Compare bioactivity data to identify pharmacophores .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, EGFR) to predict binding affinities .
Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Replication : Repeat assays with standardized protocols (e.g., identical cell passage numbers, reagent batches) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability and identify outliers .
- Theoretical Alignment : Reconcile findings with established mechanisms (e.g., redox activity of nitrophenyl groups) to refine hypotheses .
Q. What redox pathways are relevant for modifying this compound’s sulfamoyl or nitrophenyl groups?
- Methodological Answer :
- Oxidation : Treat with m-CPBA (2 equiv) in DCM to convert sulfamoyl to sulfonamide .
- Reduction : Use H₂/Pd-C to reduce the nitro group to amine, enabling further functionalization (e.g., acylation) .
Q. Which methodologies are suitable for pharmacokinetic profiling?
- Methodological Answer :
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- In Vivo Studies : Administer orally to rodent models and measure plasma concentrations over time (non-compartmental analysis) .
Q. How can cross-disciplinary approaches enhance research on this compound?
- Methodological Answer :
- Chemical Biology : Use click chemistry (CuAAC) to attach fluorescent probes for cellular localization studies .
- Material Science : Collaborate to develop drug-eluting polymers (e.g., PLGA nanoparticles) for controlled release applications .
Key Considerations for Experimental Design
-
Data Tables : Example parameters for synthesis optimization:
Step Parameter Optimal Range Sulfamoylation Temperature 0–5°C Esterification Solvent Dry DMF Purification Column Silica gel (60–120 mesh) -
Contradiction Resolution Framework :
- Hypothesis : Conflicting bioactivity due to assay interference.
- Action : Validate via orthogonal assays (e.g., SPR binding vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
